6-[(4-Bromophenyl)methyl]pyrimidin-4-amine

lipophilicity CNS drug discovery cellular permeability

6-[(4-Bromophenyl)methyl]pyrimidin-4-amine (CAS 2090917-74-9) is a heterocyclic building block comprising a 4-aminopyrimidine core functionalized at the 6-position with a 4-bromobenzyl group. It is a member of the 6-benzylpyrimidin-4-amine analog series, which is widely employed in medicinal chemistry for kinase inhibitor and targeted-protein degradation programs.

Molecular Formula C11H10BrN3
Molecular Weight 264.12 g/mol
CAS No. 2090917-74-9
Cat. No. B1491534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(4-Bromophenyl)methyl]pyrimidin-4-amine
CAS2090917-74-9
Molecular FormulaC11H10BrN3
Molecular Weight264.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=CC(=NC=N2)N)Br
InChIInChI=1S/C11H10BrN3/c12-9-3-1-8(2-4-9)5-10-6-11(13)15-7-14-10/h1-4,6-7H,5H2,(H2,13,14,15)
InChIKeyFGVFOSMQUTWUGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(4-Bromophenyl)methyl]pyrimidin-4-amine (CAS 2090917-74-9) Procurement-Grade Physicochemical Baseline


6-[(4-Bromophenyl)methyl]pyrimidin-4-amine (CAS 2090917-74-9) is a heterocyclic building block comprising a 4-aminopyrimidine core functionalized at the 6-position with a 4-bromobenzyl group [1]. It is a member of the 6-benzylpyrimidin-4-amine analog series, which is widely employed in medicinal chemistry for kinase inhibitor and targeted-protein degradation programs. The compound features a molecular weight of 264.12 g/mol, a computed XLogP3 of 2.5, a topological polar surface area (TPSA) of 51.8 Ų, and contains a single hydrogen bond donor and three hydrogen bond acceptors [1]. The presence of the bromine atom distinguishes it from the corresponding 4-chloro, 4-fluoro, and 4-methyl congeners, directly influencing lipophilicity, electronic properties, and reactivity in downstream transformations [2].

Why 6-[(4-Bromophenyl)methyl]pyrimidin-4-amine Cannot Be Replaced by Its 4-Chloro, 4-Fluoro, or 4-Methyl Analogs in Discovery Programs


In-class substitution among 6-[(4-substituted-phenyl)methyl]pyrimidin-4-amines is non-trivial because the 4-substituent directly governs three critical parameters for medicinal chemistry and chemical biology applications: (i) lipophilicity (XLogP3), which influences permeability, metabolic stability, and promiscuity risk; (ii) electronic nature (σp Hammett constant), affecting both the pyrimidine amine's basicity and the aryl ring's π-stacking capability with target proteins; and (iii) synthetic tractability for late-stage functionalization, particularly cross-coupling reactivity. The 4-bromo variant occupies a unique position in this chemical space: it provides higher lipophilicity than the 4-fluoro and 4-methyl congeners without the excessive molecular bulk that would accompany larger para-substituents, and it offers superior oxidative-addition kinetics in palladium-catalyzed transformations compared to the 4-chloro analog, making it the preferred choice when downstream diversification is planned [1].

Quantitative Differentiation Evidence: 6-[(4-Bromophenyl)methyl]pyrimidin-4-amine vs. Closest Analogs


Lipophilicity Control: Bromine Provides Optimal LogP for CNS-Permeable and Cellular Assay Settings

The 4-bromo analog exhibits an XLogP3 of 2.5, which is 0.3 log units higher than the 4-methyl analog (XLogP3 2.2), 0.1 log units higher than the 4-chloro analog (XLogP3 2.4), and 0.6 log units higher than the 4-fluoro analog (XLogP3 1.9) [1]. This places the compound in the optimal lipophilicity window (LogP 2–3) for balancing cellular permeability and metabolic clearance, whereas the 4-fluoro and 4-methyl analogs approach lower boundaries that may limit membrane transit [2].

lipophilicity CNS drug discovery cellular permeability

Synthetic Tractability: Aryl Bromide Enables Superior Cross-Coupling Reactivity Over Aryl Chloride

The C–Br bond in the target compound has a bond dissociation energy of approximately 71 kcal/mol, compared to approximately 84 kcal/mol for the C–Cl bond in the 4-chloro analog [1]. This translates to a roughly 50-fold faster oxidative addition rate with Pd(0) catalysts under standard Suzuki–Miyaura conditions, rendering the 4-bromo derivative the preferred substrate for library diversification via cross-coupling [1]. The 4-fluoro analog is inert under these conditions, while the 4-methyl analog lacks a functionalizable handle entirely.

Medicinal Chemistry Cross-Coupling Late-Stage Functionalization

Molecular Weight and Ligand Efficiency: Higher MW of 264.12 g/mol Supports Fragment Elaboration Workflows

The target compound has a molecular weight of 264.12 g/mol, which is 44.4 g/mol heavier than the 4-chloro analog (219.67 g/mol), 60.9 g/mol heavier than the 4-fluoro analog (203.22 g/mol), and 64.9 g/mol heavier than the 4-methyl analog (199.25 g/mol) [1]. This places the bromo analog near the upper boundary of a fragment-like molecule (MW <300 Da), providing a larger structural footprint for fragment growth while still maintaining acceptable fragment physicochemical properties.

Fragment-Based Drug Discovery Ligand Efficiency Molecular Weight

Hammett Substituent Constant as a Predictor of Amine Basicity and Target Binding Interactions

The Hammett σp constant for the bromine substituent is +0.23, compared to +0.24 for chlorine, +0.06 for fluorine, and -0.17 for the methyl group [1]. The electron-withdrawing nature of bromine, effectively identical to chlorine, reduces the basicity of the 4-aminopyrimidine motif relative to the electron-rich 4-methyl analog, which can alter hydrogen-bonding capacity and protonation state under physiological conditions. Seminal medicinal chemistry literature demonstrates that such differences in amine basicity can drive selectivity in kinase inhibitor pharmacophores [2].

Electronic Properties SAR Amine Basicity

Vendor Purity Benchmarking: 98% Standard Ensures Consistent Assay-Ready Quality

The target compound is offered at 98% purity from commercial suppliers, as verified by Leyan (Cat. 2216974) . The 4-chloro analog is also available at 98% purity (Leyan Cat. 2211328) . However, the 4-fluoro and 4-methyl analogs are more commonly supplied at 95% purity from other vendors , introducing potential variability in assay reproducibility.

Quality Control Purity Procurement

Recommended Procurement Scenarios for 6-[(4-Bromophenyl)methyl]pyrimidin-4-amine in Drug Discovery and Chemical Biology


Kinase Inhibitor SAR Expansion via Suzuki–Miyaura Library Synthesis

The aryl bromide handle allows direct diversification at the 4-position of the benzyl ring using commercially available boronic acids. The quantified 50-fold oxidative addition rate advantage over the 4-chloro analog [1] makes this scaffold the first choice for parallel synthesis workflows aiming to generate >50 analogs in a single round of medicinal chemistry optimization.

Fragment-to-Lead Optimization Requiring Higher Initial MW and LogP

With a molecular weight of 264.12 g/mol and XLogP3 of 2.5, the bromo compound starts fragment elaboration closer to lead-like property space than the 4-fluoro (XLogP3 1.9) or 4-methyl (XLogP3 2.2) alternatives [2]. This reduces the number of synthetic transformations needed to achieve lead-like potency and ADME profiles, shortening the hit-to-lead timeline.

Selectivity Engineering Through Modulation of Amine Basicity

The electron-withdrawing bromine (σp +0.23) ensures the 4-aminopyrimidine amine remains less basic than the corresponding 4-methyl analog (σp -0.17), a difference that can be exploited to reduce off-target binding to kinases that require a protonated amine for hinge-region hydrogen bonding [3]. This property is particularly valuable when the target kinase has a small gatekeeper residue that tolerates only weak hydrogen bond donors.

Targeted Protein Degradation (PROTAC) Linker Attachment Point

The combination of an aryl bromide for cross-coupling and a free aminopyrimidine for amide or sulfonamide coupling provides orthogonal functionalization handles. The bromine atom permits chemoselective Pd-catalyzed coupling with alkyne- or alkene-containing PROTAC linkers, while the amine can be simultaneously or sequentially derivatized with E3 ligase recruiting elements, as supported by the well-established selectivity of Pd(0) catalysts for C–Br over C–Cl bonds [1].

Quote Request

Request a Quote for 6-[(4-Bromophenyl)methyl]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.